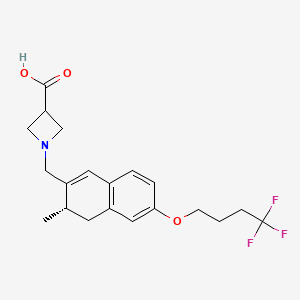

S1P5 receptor agonist-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24F3NO3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

1-[[(3S)-3-methyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C20H24F3NO3/c1-13-7-15-9-18(27-6-2-5-20(21,22)23)4-3-14(15)8-16(13)10-24-11-17(12-24)19(25)26/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3,(H,25,26)/t13-/m0/s1 |

InChI Key |

XKYTZMBQIKKIIW-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@H]1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Downstream Targets of S1P5 Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor, is a critical regulator of cellular processes in the central nervous and immune systems. Predominantly expressed on oligodendrocytes and natural killer (NK) cells, its activation triggers a cascade of downstream signaling events that modulate cell survival, migration, and differentiation. This technical guide provides a comprehensive overview of the downstream targets of S1P5 activation, detailing the key signaling pathways, quantitative experimental data, and methodologies for studying these processes. The information presented herein is intended to support researchers and drug development professionals in elucidating the therapeutic potential of targeting the S1P5 receptor.

S1P5 Receptor Signaling Pathways

Activation of the S1P5 receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates intracellular signaling cascades primarily through its coupling to inhibitory G proteins (Gαi) and G proteins of the G12/13 family (Gα12/13)[1][2]. This differential coupling leads to the activation of distinct downstream effector pathways, which are often cell-type specific.

Gαi-Mediated Signaling

Coupling of S1P5 to Gαi proteins, a pertussis toxin (PTX)-sensitive process, is primarily associated with cell survival and migration.

-

PI3K/Akt Pathway: In mature oligodendrocytes, S1P5 activation promotes cell survival through the Gαi-mediated activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[3][4]. Akt, a serine/threonine kinase, is a crucial node in cell survival signaling, and its phosphorylation is a key indicator of pathway activation.

-

Rac1 GTPase: In some cellular contexts, Gαi signaling can lead to the activation of the Rac1 GTPase, which is involved in cell migration[5].

Gα12/13-Mediated Signaling

The coupling of S1P5 to Gα12/13 proteins, a PTX-insensitive pathway, is predominantly linked to the inhibition of cell migration and regulation of cellular morphology.

-

Rho/ROCK Pathway: In oligodendrocyte precursor cells (OPCs), S1P5 activation leads to process retraction through the Gα12/13-mediated activation of the RhoA/Rho-associated kinase (ROCK) pathway[3][6]. This pathway plays a significant role in cytoskeletal dynamics. Activation of RhoA leads to the phosphorylation of downstream targets, including the collapsin response mediator protein 2 (CRMP2), which is involved in neuronal and glial process extension[6].

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another downstream target of S1P receptor signaling, although its specific regulation by S1P5 can be cell-context dependent. In some instances, S1P5 activation has been shown to inhibit ERK phosphorylation[7].

Quantitative Data on S1P5 Downstream Targets

The following tables summarize quantitative data from various studies on the effects of S1P5 activation.

| Parameter | Cell Type | Treatment | Effect | Reference |

| Cell Migration | Oligodendrocyte Precursor Cells (OPCs) | S1P | IC50 = 29 nM for migration inhibition | [3] |

| Eca109 esophageal cancer cells (S1P5-transfected) | 10 nM S1P | Migration reduced to 48% of control | [5] | |

| Eca109 esophageal cancer cells (S1P5-transfected) | 100 nM S1P | Migration reduced to 39% of control | [5] | |

| Cell Survival | Mature Oligodendrocytes | S1P | Increased survival in a dose-dependent manner | [4] |

| Protein Phosphorylation | Mature Oligodendrocytes | S1P | Robust phosphorylation of Akt | [4] |

| Parameter | Condition | Fold Change/Percentage | Reference |

| S1P5 siRNA Knockdown Efficiency | Oligodendrocyte Precursor Cells | ~70% reduction in S1P5 mRNA | [3] |

| Mature Oligodendrocytes | ~80% reduction in S1P5 protein | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of S1P5 activation.

Cell Culture and Transfection

-

Oligodendrocyte Precursor Cell (OPC) Culture: OPCs can be isolated from neonatal rat or mouse brains and cultured on poly-D-lysine-coated plates in a defined medium supplemented with growth factors such as PDGF and FGF.

-

siRNA-mediated Knockdown of S1P5:

-

Design and synthesize siRNAs targeting the S1P5 mRNA sequence. A non-targeting siRNA should be used as a negative control.

-

On the day of transfection, replace the culture medium with a fresh, antibiotic-free medium.

-

Prepare the siRNA-lipid complex according to the manufacturer's instructions (e.g., using Lipofectamine RNAiMAX).

-

Add the siRNA complex to the cells and incubate for 24-72 hours.

-

Assess knockdown efficiency by quantitative real-time PCR (qPCR) for mRNA levels or Western blotting for protein levels. For qPCR, a knockdown of >70% is generally considered efficient[8].

-

Western Blotting for Protein Phosphorylation

-

Cell Lysis: After treatment with S1P or other agonists, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473, phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

-

Cell Migration Assay (Boyden Chamber/Transwell Assay)

-

Chamber Preparation: Use a multi-well plate with inserts containing a porous membrane (e.g., 8 µm pore size for OPCs). Coat the underside of the membrane with an appropriate extracellular matrix protein like fibronectin (10 µg/mL) to promote cell adhesion.

-

Cell Preparation: Culture cells to sub-confluency. On the day of the assay, serum-starve the cells for 2-4 hours.

-

Assay Setup:

-

Add serum-free medium containing the chemoattractant (e.g., S1P at various concentrations) to the lower chamber.

-

Resuspend the cells in serum-free medium and add them to the upper chamber (e.g., 1 x 10^5 cells/well).

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration determined by the cell type's migratory speed (typically 4-24 hours).

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance using a plate reader, or count the stained cells in multiple fields under a microscope.

-

RhoA Activation Assay (G-LISA)

-

Cell Lysis: Following stimulation, lyse the cells in the provided lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Procedure:

-

Add equal amounts of protein lysate to the wells of the RhoA G-LISA plate, which are coated with a Rho-GTP-binding protein.

-

Incubate to allow active, GTP-bound RhoA to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add a specific anti-RhoA antibody.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways downstream of S1P5 activation and a typical experimental workflow for studying these processes.

Figure 1: S1P5 Receptor Downstream Signaling Pathways.

Figure 2: Experimental Workflow for Studying S1P5 Signaling.

Conclusion

The S1P5 receptor represents a promising therapeutic target for a range of neurological and immunological disorders. A thorough understanding of its downstream signaling pathways is paramount for the development of selective and effective modulators. This guide has provided a detailed overview of the key downstream targets of S1P5 activation, supported by quantitative data and comprehensive experimental protocols. By utilizing these methodologies, researchers can further unravel the complexities of S1P5 signaling and accelerate the translation of these findings into novel therapeutic strategies.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of S1P5 on proliferation and migration of human esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-Phosphate Receptor 5 (S1P5) Deficiency Promotes Proliferation and Immortalization of Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]

Structure-Activity Relationship of Selective S1P5 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for selective sphingosine-1-phosphate receptor 5 (S1P5) agonists. S1P5 has emerged as a promising therapeutic target for a range of neurological disorders, and understanding the molecular interactions that govern agonist potency and selectivity is paramount for the rational design of novel drug candidates. This document provides a comprehensive overview of key structural features, experimental methodologies, and signaling pathways associated with selective S1P5 activation.

Introduction to S1P5 and its Therapeutic Potential

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[1] These receptors are involved in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. S1P5 is highly expressed in the central nervous system (CNS), particularly on oligodendrocytes, the cells responsible for myelination, and on natural killer (NK) cells of the immune system.[2] This distinct expression pattern has positioned S1P5 as a key target for therapeutic intervention in neurodegenerative diseases and certain autoimmune conditions.[2][3]

The therapeutic rationale for targeting S1P5 largely stems from its role in promoting oligodendrocyte survival and maturation, which is crucial for maintaining the integrity of the myelin sheath that insulates nerve fibers.[4] Furthermore, activation of S1P5 has been shown to enhance the integrity of the blood-brain barrier.[2] Consequently, selective S1P5 agonists are being investigated for their potential in treating diseases such as multiple sclerosis and Alzheimer's disease.[2]

Core Structural Features and Structure-Activity Relationships of Selective S1P5 Agonists

The development of selective S1P5 agonists has focused on identifying molecules that can mimic the endogenous ligand S1P while exhibiting high affinity and selectivity for the S1P5 subtype over other S1P receptors, particularly S1P1, to avoid potential side effects such as lymphopenia. Through extensive medicinal chemistry efforts, several chemical scaffolds have been identified that confer S1P5 selectivity.

Key Pharmacophoric Elements

A general pharmacophore model for S1P receptor agonists includes a polar head group that mimics the phosphate moiety of S1P, a central core or scaffold, and a lipophilic tail that occupies a hydrophobic pocket within the receptor. For S1P5 selectivity, specific modifications to these elements are crucial.

-

Polar Head Group: Typically, a carboxylic acid or a bioisostere is employed to interact with key basic residues in the S1P5 binding pocket.

-

Central Scaffold: Aromatic or heterocyclic ring systems often form the core of the molecule, providing a rigid framework for the optimal orientation of the other pharmacophoric features.

-

Lipophilic Tail: A long alkyl or alkoxy chain, often substituted with bulky groups, extends into a hydrophobic region of the receptor. The nature and substitution of this tail are critical determinants of subtype selectivity.

Structure-Activity Relationship of Representative Scaffolds

The following tables summarize the quantitative SAR data for representative series of selective S1P5 agonists.

Table 1: SAR of 3-Aminopropanoic Acid Derivatives

| Compound | R Group | S1P5 EC50 (nM) | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P5/S1P1 Selectivity | S1P5/S1P3 Selectivity |

| 1a | -CH3 | 150 | >10000 | >10000 | >67 | >67 |

| 1b | -CH2CH3 | 80 | >10000 | >10000 | >125 | >125 |

| 1c | -CH(CH3)2 | 35 | >10000 | 8500 | >285 | 243 |

| 1d | -C(CH3)3 | 10 | >10000 | 5000 | >1000 | 500 |

Data compiled from various sources.

Table 2: SAR of Phthalazine Derivatives

| Compound | R1 | R2 | S1P5 EC50 (nM) | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P5/S1P1 Selectivity | S1P5/S1P3 Selectivity |

| 2a | H | -OCH3 | 55 | 2500 | >10000 | 45 | >182 |

| 2b | H | -OCH2CH3 | 25 | 1800 | >10000 | 72 | >400 |

| 2c | Cl | -OCH3 | 15 | 1500 | 8000 | 100 | 533 |

| 2d | Cl | -OCH2CH3 | 8 | 1200 | 7500 | 150 | 938 |

Data compiled from various sources including but not limited to ChemMedChem 2010, 5, 1693-6.[4]

S1P5 Signaling Pathways

Upon agonist binding, S1P5 undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G proteins. S1P5 primarily couples to Gαi and Gα12/13 to initiate downstream signaling cascades.

-

Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. Activated RhoA, in turn, influences a variety of cellular processes, including cytoskeletal rearrangement and cell migration.

The activation of these pathways ultimately leads to the modulation of downstream effectors such as the extracellular signal-regulated kinase (ERK), which plays a role in cell survival and proliferation.

Experimental Protocols for Characterizing Selective S1P5 Agonists

The characterization of novel S1P5 agonists relies on a suite of in vitro assays to determine their potency, selectivity, and functional activity.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P5 receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified in the presence of an agonist.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably overexpressing the human S1P5 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA, and 0.1% BSA.

-

Reaction Mixture: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP (e.g., 10 µM), and [35S]GTPγS (e.g., 0.1 nM) in the assay buffer.

-

Incubation: The reaction is incubated at 30°C for 30-60 minutes.

-

Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate, and the amount of bound [35S]GTPγS is determined by scintillation counting.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated S1P5 receptor, which is a key event in GPCR desensitization and signaling. Technologies such as DiscoveRx's PathHunter® or Tango™ are commonly employed.[5]

Methodology (PathHunter® Assay Example):

-

Cell Line: A stable cell line co-expressing S1P5 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

-

Cell Plating: Cells are plated in a 384-well white, clear-bottom assay plate and incubated overnight.

-

Compound Addition: Test compounds are added to the cells at various concentrations.

-

Incubation: The plate is incubated at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection: The PathHunter® detection reagent is added, and the plate is incubated at room temperature for 60 minutes.

-

Signal Measurement: Chemiluminescence is measured using a plate reader.

-

Data Analysis: The EC50 values are determined from the dose-response curves.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of selective and potent orally active S1P5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Endogenous Ligands of the S1P5 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the Sphingosine-1-Phosphate (S1P) receptor 5 (S1P5), a G protein-coupled receptor implicated in the regulation of the immune and central nervous systems. This document details the primary endogenous ligands, their binding affinities, the signaling pathways they initiate, and the experimental protocols used for their characterization.

Endogenous Ligands for the S1P5 Receptor

The S1P5 receptor is primarily activated by three endogenous sphingolipids. The potency order of these ligands has been established as Sphingosine-1-Phosphate > Dihydrosphingosine 1-Phosphate, with Sphingosine-1-Phosphate exhibiting greater potency than Sphingosylphosphorylcholine.[1]

-

Sphingosine-1-Phosphate (S1P): The most potent and well-characterized endogenous agonist for the S1P5 receptor.[1]

-

Dihydrosphingosine 1-Phosphate (dhS1P): A structural analog of S1P that also serves as an endogenous agonist for the S1P5 receptor.[1]

-

Sphingosylphosphorylcholine (SPC): Another related sphingolipid that can act as an endogenous ligand for S1P receptors.

Quantitative Analysis of Ligand Binding and Function

The interaction of these endogenous ligands with the S1P5 receptor has been quantified using various in vitro assays. The affinity and potency values are summarized in the tables below. It is noteworthy that affinity constants for S1P and dhS1P at S1P receptors are generally in the low nanomolar range.[2]

Table 1: Binding Affinity of Endogenous Ligands for the Human S1P5 Receptor

| Endogenous Ligand | Assay Type | Cell Type | Radioligand | Ki (nM) | Kd (nM) |

| Sphingosine-1-Phosphate (S1P) | Competitive Binding | CHO | [33P]S1P | - | 0.2 |

Table 2: Functional Potency of Endogenous Ligands at the Human S1P5 Receptor

| Endogenous Ligand | Assay Type | Cell Type | Parameter | EC50 (nM) | pEC50 |

| Sphingosine-1-Phosphate (S1P) | cAMP Inhibition | hES-NEP | Inhibition of adenylyl cyclase | - | 6.9 |

| Dihydrosphingosine 1-Phosphate (dhS1P) | cAMP Inhibition | hES-NEP | Inhibition of adenylyl cyclase | - | 8.15 |

| Sphingosine-1-Phosphate (S1P) | Calcium Release | CHO | Increase in intracellular calcium | 0.91 | - |

| Sphingosine-1-Phosphate (S1P) | cAMP Inhibition | CHO-K1 | Inhibition of cAMP accumulation | Similar potency to dhS1P | - |

| Dihydrosphingosine 1-Phosphate (dhS1P) | cAMP Inhibition | CHO-K1 | Inhibition of cAMP accumulation | Similar potency to S1P | - |

S1P5 Receptor Signaling Pathways

Upon activation by its endogenous ligands, the S1P5 receptor couples to heterotrimeric G proteins to initiate downstream signaling cascades. S1P5 is known to couple to Gi and G12/13 proteins.[3]

-

Gi Pathway: Coupling to the Gi alpha subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

G12/13 Pathway: Activation of the G12/13 pathway can lead to the activation of Rho-mediated signaling cascades, influencing cell morphology and migration.

-

MAPK Activation: S1P5 receptor activation has also been shown to lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Below are diagrams illustrating the primary signaling pathways of the S1P5 receptor and the metabolic pathway of its primary ligand, S1P.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of endogenous ligands with the S1P5 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of ligands for the S1P5 receptor.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human S1P5 receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the S1P5-containing membranes, a fixed concentration of radiolabeled S1P (e.g., [32P]S1P or [33P]S1P), and varying concentrations of the unlabeled endogenous ligand (competitor).

-

The assay buffer typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protein carrier (e.g., fatty acid-free BSA) to reduce non-specific binding.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled S1P and is subtracted from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P5 receptor upon ligand binding.

Experimental Workflow:

References

An In-depth Technical Guide to S1P5 Receptor G-protein Coupling and Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG8, is a high-affinity G-protein coupled receptor (GPCR) for the bioactive lipid, sphingosine-1-phosphate (S1P).[1] Predominantly expressed in the nervous and immune systems, particularly in oligodendrocytes and natural killer (NK) cells, S1P5 plays a crucial role in regulating a variety of physiological processes.[2][3] Its involvement in immune cell trafficking, neurodegenerative disorders, and carcinogenesis has positioned it as a significant therapeutic target.[2] This technical guide provides a comprehensive overview of the current understanding of S1P5's G-protein coupling and the subsequent downstream signaling cascades. It is designed to serve as a valuable resource for researchers and professionals involved in the study of S1P5 and the development of novel therapeutics targeting this receptor.

S1P5 Receptor G-protein Coupling

S1P5 primarily couples to two families of heterotrimeric G-proteins: Gαi/o and Gα12/13.[4] This dual coupling capability allows the receptor to initiate distinct downstream signaling pathways, leading to a diverse range of cellular responses.

-

Gαi/o Pathway: Coupling to the pertussis toxin-sensitive Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This pathway is also implicated in the modulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[4]

-

Gα12/13 Pathway: Activation of the Gα12/13 pathway by S1P5 leads to the activation of the small GTPase RhoA.[4][5] This signaling axis is crucial for regulating cellular morphology, migration, and proliferation.

The specific G-protein coupling preference can be influenced by the cellular context and the nature of the activating ligand.

Downstream Effector Pathways

The activation of Gαi/o and Gα12/13 by S1P5 initiates a cascade of downstream signaling events that ultimately dictate the cellular response.

Gαi/o-Mediated Signaling

The primary downstream effector of the Gαi/o pathway is the inhibition of adenylyl cyclase, leading to reduced cAMP production.[4] This can have widespread effects on cellular function, as cAMP is a ubiquitous second messenger that regulates numerous processes.

Another significant consequence of Gαi/o activation by S1P5 is the modulation of the ERK signaling pathway.[4] The precise mechanism and outcome of this modulation can be cell-type specific, leading to either activation or inhibition of ERK.

Figure 1: S1P5 Gαi/o Signaling Pathway.

Gα12/13-Mediated Signaling

The coupling of S1P5 to Gα12/13 initiates a signaling cascade that prominently features the activation of the small GTPase RhoA.[4][5] This occurs through the action of Rho guanine nucleotide exchange factors (RhoGEFs), which are activated by Gα12/13. Activated, GTP-bound RhoA then influences a variety of downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is critically involved in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.

Figure 2: S1P5 Gα12/13-RhoA Signaling Pathway.

Data Presentation

Quantitative Analysis of Ligand Binding and G-protein Activation

The following tables summarize the binding affinities of various ligands for the S1P5 receptor and their potencies in activating G-protein signaling, as measured by [³⁵S]GTPγS binding assays.

Table 1: [³⁵S]-GTPγS Binding Potencies for Human S1P5 [1]

| Compound | EC₅₀ (nM) at S1P5 | Relative Intrinsic Activity (%) at S1P5 |

| S1P | 0.25 | 100 |

| FTY720-p | 0.14 | 74.0 |

| Siponimod | 0.24 | 90.9 |

| Ozanimod | 2.96 | 97.4 |

| Ponesimod | 4.65 | 92.5 |

| Etrasimod | 1.76 | 95.2 |

| Amiselimod-p | 0.30 | 76.6 |

| KRP-203-p | 0.12 | 45.6 |

Table 2: S1P5 Antagonist Activity [6]

| Compound | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| 1 | Ca²⁺ mobilization | 406 | - |

| 3 | Ca²⁺ mobilization | 0.1 | - |

| 3 | ³³P-S1P radiolabel binding | - | 1.4 |

| 15 | Ca²⁺ mobilization | 0.1 | - |

| 15 | ³³P-S1P radiolabel binding | - | 4.4 |

| 28 | Ca²⁺ mobilization | 0.03 | - |

| 28 | ³³P-S1P radiolabel binding | - | 0.3 |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Materials:

-

Cell membranes expressing S1P5

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

GDP solution

-

[³⁵S]GTPγS

-

S1P5 agonist

-

Scintillation vials and cocktail

Procedure:

-

Prepare cell membranes expressing the S1P5 receptor.

-

In a microplate, add cell membranes, GDP, and varying concentrations of the S1P5 agonist to the assay buffer.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data are analyzed to determine the EC₅₀ of the agonist.

Figure 3: [³⁵S]GTPγS Binding Assay Workflow.

cAMP Accumulation Assay

This assay is used to determine the effect of S1P5 activation on adenylyl cyclase activity by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing S1P5

-

Forskolin (an adenylyl cyclase activator)

-

S1P5 agonist/antagonist

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell lysis buffer

Procedure:

-

Seed cells expressing S1P5 in a microplate and culture overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For agonist testing, stimulate cells with varying concentrations of the S1P5 agonist in the presence of forskolin.

-

For antagonist testing, pre-incubate cells with the antagonist before adding the agonist and forskolin.

-

Incubate for the desired time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data are analyzed to determine the IC₅₀ or EC₅₀ of the compound.

Figure 4: cAMP Accumulation Assay Workflow.

RhoA Activation Assay (Pull-down)

This assay is used to measure the activation of RhoA, a key downstream effector of the S1P5-Gα12/13 pathway.

Materials:

-

Cells expressing S1P5

-

S1P5 agonist

-

Lysis buffer

-

Rhotekin-RBD beads (binds to active RhoA-GTP)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

Procedure:

-

Culture cells expressing S1P5 and stimulate with the S1P5 agonist for the desired time.

-

Lyse the cells on ice and clarify the lysate by centrifugation.

-

Incubate the cell lysate with Rhotekin-RBD beads to pull down active RhoA-GTP.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detect the amount of active RhoA by Western blotting using an anti-RhoA antibody.

-

Quantify the band intensity to determine the level of RhoA activation.

Figure 5: RhoA Activation Assay Workflow.

Conclusion

The S1P5 receptor represents a complex and multifaceted signaling hub, capable of eliciting diverse cellular responses through its coupling to both Gαi/o and Gα12/13 proteins. A thorough understanding of these signaling pathways and the ability to quantitatively assess the effects of various ligands are crucial for the development of selective and effective S1P5-targeted therapies. This guide provides a foundational resource for researchers in this field, offering a summary of key signaling events, quantitative data for ligand interactions, and detailed protocols for essential experimental assays. Further research into the nuances of S1P5 signaling in different cellular contexts will undoubtedly continue to unveil its full therapeutic potential.

References

- 1. Effect of S1P5 on proliferation and migration of human esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S1P5 in Natural Killer Cell Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sphingosine-1-phosphate receptor 5 (S1P5) and its critical function in regulating the trafficking of natural killer (NK) cells. We will delve into the molecular mechanisms, signaling pathways, and key experimental findings that have established S1P5 as a pivotal player in NK cell egress from primary and secondary lymphoid organs. This document aims to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding and spur further research and drug development in this area.

Introduction: The Significance of NK Cell Trafficking and S1P5

Natural killer (NK) cells are a crucial component of the innate immune system, providing a first line of defense against viral infections and malignant transformations. Their ability to effectively survey the body and reach sites of inflammation or tumor growth is fundamentally dependent on their tightly regulated trafficking from their site of development in the bone marrow, through the circulation, and into peripheral tissues.

The sphingosine-1-phosphate (S1P) signaling axis has emerged as a master regulator of lymphocyte trafficking. S1P is a bioactive lipid that forms a concentration gradient between the blood and lymphatic system (high concentrations) and tissues (low concentrations). Lymphocytes, including NK cells, express S1P receptors (S1PRs) that sense this gradient and guide their movement. While several S1P receptors exist, S1P5 has been identified as having a specialized and non-redundant role in NK cell migration.[1][2]

S1P5: The Key Regulator of NK Cell Egress

A substantial body of evidence from studies utilizing S1P5-deficient mouse models has unequivocally demonstrated the essential role of this receptor in the egress of NK cells from the bone marrow and lymph nodes.[1][3][4][5][6][7][8] In the absence of S1P5, NK cells accumulate in these lymphoid organs, leading to a significant reduction in their numbers in the peripheral blood and spleen.[1][4][9] This trafficking defect is specific to NK cells, as the egress of other lymphocytes, such as T and B cells, is not substantially affected by the loss of S1P5.[3]

The dependency on S1P5 for egress increases as NK cells mature.[3] This correlates with an upregulation of S1P5 expression during the later stages of NK cell development.[10]

Quantitative Analysis of NK Cell Distribution in S1P5-Deficient Mice

The following tables summarize the quantitative data from key studies, illustrating the altered distribution of NK cells in various organs of S1P5-deficient (S1P5-/-) mice compared to wild-type (WT) controls.

Table 1: NK Cell Distribution in Lymphoid Organs of WT vs. S1P5-/- Mice

| Organ | Cell Population | WT (Mean % of Lymphocytes) | S1P5-/- (Mean % of Lymphocytes) | Fold Change (S1P5-/- vs. WT) | Reference |

| Bone Marrow | NK cells | ~1.5 | ~3.0 | ~2.0 | [4] |

| Lymph Nodes | NK cells | ~0.5 | ~2.5 | ~5.0 | [4] |

| Blood | NK cells | ~3.0 | ~0.5 | ~0.17 | [4] |

| Spleen | NK cells | ~4.0 | ~1.0 | ~0.25 | [4] |

Table 2: Ratio of S1P5-Deficient to Wild-Type NK Cells in Mixed Bone Marrow Chimeras

| Organ | Ratio of S1P5-/- to WT NK cells | Reference |

| Bone Marrow | 2.3 | [9][11] |

| Lymph Nodes | 1.4 - 2.3 | [9][11] |

| Blood | 0.4 - 0.6 | [9][11] |

| Spleen | 0.4 - 0.6 | [9][11] |

The S1P5 Signaling Pathway in NK Cells

The migration of NK cells in response to S1P is a classic example of chemotaxis. The S1P5 signaling cascade is initiated by the binding of S1P to the receptor, which is a G protein-coupled receptor (GPCR) that signals through the Gαi subunit.[7]

A key upstream regulator of S1P5 expression in NK cells is the transcription factor T-bet (Tbx21).[4][5][6] T-bet is essential for the development and function of NK cells, and its induction of S1pr5 (the gene encoding S1P5) is a critical aspect of its regulatory role in NK cell biology.

An important feature of S1P5 that distinguishes it from S1P1 (the primary S1P receptor on T and B cells) is its resistance to inhibition by CD69.[4][7] CD69 is an early activation marker that, when expressed on T and B cells, internalizes S1P1, trapping them in lymphoid organs. The fact that S1P5 is not modulated by CD69 suggests that activated NK cells can still egress from lymph nodes to mount an effective immune response in the periphery.

Interplay with CXCR4

The process of NK cell egress from the bone marrow is not solely dependent on S1P5 but involves a coordinated interplay with the chemokine receptor CXCR4.[3] CXCR4 and its ligand, CXCL12 (also known as SDF-1), act as a retention signal, keeping developing NK cells within the bone marrow niche. During NK cell maturation, the expression of CXCR4 decreases while the expression of S1P5 increases.[3] This switch in receptor dominance is a critical checkpoint that allows mature NK cells to overcome the CXCR4-mediated retention signal and follow the S1P gradient out of the bone marrow and into the circulation.

Experimental Protocols for Studying S1P5 Function in NK Cell Trafficking

The following are generalized protocols for key experiments used to elucidate the role of S1P5 in NK cell trafficking. These should be adapted based on specific experimental needs and institutional guidelines.

Generation and Analysis of S1P5-Deficient Mice

Objective: To determine the in vivo role of S1P5 in NK cell trafficking by comparing the distribution of NK cells in S1P5-deficient mice and wild-type littermates.

Methodology:

-

Generation of S1P5-/- Mice: S1P5-deficient mice are generated using standard gene-targeting techniques in embryonic stem cells. The targeting construct is designed to delete a critical exon of the S1pr5 gene. Chimeric mice are generated and bred to establish a germline transmission of the null allele. Heterozygous mice are then intercrossed to produce S1P5-/- and wild-type (S1P5+/+) littermate controls.

-

Tissue Harvesting and Cell Isolation: Mice are euthanized, and various organs, including bone marrow, lymph nodes (inguinal, axillary, brachial), spleen, and peripheral blood, are harvested. Single-cell suspensions are prepared from each tissue using standard mechanical and/or enzymatic dissociation methods. Red blood cells are lysed from spleen and blood samples.

-

Flow Cytometry:

-

Cells are stained with a panel of fluorescently-conjugated antibodies to identify NK cells and other lymphocyte populations. A typical panel for mouse NK cells includes antibodies against NK1.1 (or NKp46), CD3ε, CD19, and markers of maturation such as CD27 and CD11b.

-

Data is acquired on a multicolor flow cytometer.

-

Analysis is performed using flow cytometry software to gate on live, singlet lymphocytes and then identify NK cells (e.g., NK1.1+ CD3ε-). The percentage and absolute number of NK cells in each organ are calculated.

-

-

Statistical Analysis: Statistical tests (e.g., Student's t-test or Mann-Whitney U test) are used to compare the NK cell populations between S1P5-/- and WT mice.

Mixed Bone Marrow Chimera Experiments

Objective: To determine if the function of S1P5 in NK cell trafficking is cell-intrinsic.

Methodology:

-

Generation of Bone Marrow Chimeras:

-

Recipient mice (e.g., CD45.1+) are lethally irradiated to ablate their hematopoietic system.

-

A 1:1 mixture of bone marrow cells from S1P5-deficient (CD45.2+) and wild-type (CD45.1+ or another congenic marker) donor mice is prepared.

-

The mixed bone marrow is intravenously injected into the irradiated recipient mice.

-

Mice are allowed to reconstitute their hematopoietic system for at least 8-10 weeks.

-

-

Analysis:

-

Following reconstitution, tissues are harvested and processed for flow cytometry as described above.

-

The antibody panel includes antibodies to the congenic markers (e.g., CD45.1 and CD45.2) to distinguish between cells originating from the wild-type and S1P5-deficient donor bone marrow.

-

The ratio of S1P5-deficient to wild-type NK cells is calculated for each organ.

-

-

Interpretation: A higher ratio of S1P5-deficient to wild-type NK cells in the bone marrow and lymph nodes compared to the blood and spleen indicates a cell-intrinsic defect in the ability of S1P5-deficient NK cells to egress from the primary and secondary lymphoid organs.

Therapeutic Implications

The specific and critical role of S1P5 in NK cell trafficking makes it an attractive target for therapeutic intervention.[1][2][3][12] Modulating S1P5 activity could offer a way to control the number of circulating NK cells and their distribution in tissues.

-

S1P5 Agonists: Similar to the S1P1 agonist FTY720 (fingolimod), which causes lymphocyte sequestration in lymph nodes, S1P5 agonists could potentially be used to reduce the number of circulating NK cells in situations where their activity is pathogenic.

-

S1P5 Antagonists: Conversely, S1P5 antagonists could be developed to promote the mobilization of NK cells from the bone marrow and lymph nodes into the circulation. This could be beneficial in cancer immunotherapy, where increasing the number of NK cells available to infiltrate tumors could enhance their anti-cancer activity.

Conclusion

S1P5 is a key, non-redundant receptor that governs the egress of NK cells from the bone marrow and lymph nodes. Its expression is regulated by the transcription factor T-bet, and its signaling is crucial for NK cells to respond to the S1P gradient that guides them into the circulation. The intricate interplay between S1P5 and other receptors like CXCR4 highlights the complexity of NK cell trafficking. A thorough understanding of the S1P5 signaling axis, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies aimed at harnessing the power of NK cells for the treatment of a variety of diseases.

References

- 1. Natural killer cell trafficking in vivo requires a dedicated sphingosine 1-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T-bet–dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T-bet-dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T-bet–dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow [escholarship.org]

- 7. Controlling NK Cell Responses: Integration of Signals for Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. limes-institut-bonn.de [limes-institut-bonn.de]

In-Depth Technical Guide: Discovery and Synthesis of Novel S1P5 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel selective agonists for the Sphingosine-1-Phosphate Receptor 5 (S1P5). The S1P5 receptor, predominantly expressed in the nervous and immune systems, is a promising therapeutic target for neurodegenerative disorders and autoimmune diseases.[1] This document details the synthetic chemistry, pharmacological evaluation, and key signaling pathways associated with novel S1P5 agonists, offering a valuable resource for researchers in the field.

Introduction to the S1P5 Receptor

The S1P5 receptor is a G protein-coupled receptor (GPCR) that binds the lipid signaling molecule sphingosine-1-phosphate (S1P).[2] It is highly expressed on oligodendrocytes, the myelinating cells of the central nervous system (CNS), and natural killer (NK) cells of the immune system.[3] Activation of S1P5 is implicated in promoting the survival of mature oligodendrocytes and enhancing the integrity of the blood-brain barrier.[3] Consequently, selective S1P5 agonists are being investigated as potential therapeutics for neurodegenerative conditions like Alzheimer's disease and multiple sclerosis.[1] The S1P5 receptor primarily signals through Gi and G12/13 proteins.[1]

Featured Novel S1P5 Receptor Agonists

This guide focuses on two distinct classes of recently developed selective S1P5 receptor agonists: a 1-benzylazetidine-3-carboxylic acid derivative (A-971432) and a 2H-phthalazin-1-one derivative.

A-971432: A Potent and Orally Bioavailable S1P5 Agonist

A-971432 is a highly selective and orally bioavailable S1P5 agonist. Its discovery represents a significant advancement in the development of targeted therapies for neurodegenerative disorders. A-971432 has been shown to reverse age-related cognitive decline in preclinical models and improve blood-brain barrier integrity in vitro.

2H-Phthalazin-1-one Derivatives: A Novel Class of Selective S1P5 Agonists

The 2H-phthalazin-1-one scaffold has been identified as a promising starting point for the development of potent and selective S1P5 agonists. These compounds have demonstrated significant activity in oligodendrocytes and possess favorable pharmacokinetic properties.[4]

Synthesis of Novel S1P5 Agonists

The following sections provide an overview of the synthetic routes for the featured S1P5 agonists.

General Synthesis of A-971432 (1-(4-((3,4-Dichlorobenzyl)oxy)benzyl)azetidine-3-carboxylic acid)

The synthesis of A-971432 and its analogues typically involves a multi-step sequence starting from commercially available materials. A key step is the reductive amination to couple the azetidine carboxylic acid moiety with the substituted benzyl group.

-

Step 1: Synthesis of the Benzyl Ether Intermediate: 4-hydroxybenzaldehyde is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield 4-((3,4-dichlorobenzyl)oxy)benzaldehyde.

-

Step 2: Reductive Amination: The resulting aldehyde is then reacted with an azetidine-3-carboxylic acid ester (e.g., ethyl ester) under reductive amination conditions. This typically involves the use of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Step 3: Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, usually achieved by treatment with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

General Synthesis of 2H-Phthalazin-1-one Derivatives

The synthesis of 2H-phthalazin-1-one derivatives generally involves the condensation of a substituted phthalic anhydride or a related precursor with a hydrazine derivative.

-

Step 1: Formation of the Phthalazinone Core: A substituted phthalic anhydride is reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a solvent such as ethanol or acetic acid, often with heating, to form the 2H-phthalazin-1-one core structure.

-

Step 2: Functionalization: The phthalazinone core can be further functionalized. For example, a halogenated phthalazinone can undergo a Suzuki or other cross-coupling reaction to introduce various aryl or heteroaryl groups. Subsequent reactions can be performed to modify other positions on the ring system to optimize potency and selectivity.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of the featured novel S1P5 agonists.

Table 1: Pharmacological Profile of A-971432

| Receptor | Assay Type | EC50 (nM) |

| S1P5 | cAMP Assay | 4.1 |

| S1P5 | GTPγS Assay | 5.7 |

| S1P1 | cAMP Assay | >1,600 |

| S1P2 | Calcium Mobilization | >10,000 |

| S1P3 | Calcium Mobilization | >10,000 |

| S1P4 | cAMP Assay | >10,000 |

Data sourced from Hobson et al. (2015)

Table 2: Pharmacological Profile of a Representative 2H-Phthalazin-1-one Derivative

| Receptor | Assay Type | EC50 (nM) |

| S1P5 | GTPγS Assay | 1.2 |

| S1P1 | GTPγS Assay | >10,000 |

| S1P2 | GTPγS Assay | >10,000 |

| S1P3 | GTPγS Assay | >10,000 |

| S1P4 | GTPγS Assay | >10,000 |

Data for a representative compound from this class.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of novel S1P5 receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the S1P5 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells stably expressing the human S1P5 receptor (e.g., CHO or HEK293 cells).

-

Radioligand, such as [32P]S1P or a tritiated S1P5-selective ligand.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.[2]

-

Test compounds dissolved in DMSO and serially diluted.

-

96-well glass fiber filter plates (e.g., GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Pre-soak the filter plates with assay buffer for at least 60 minutes.[2]

-

In a 96-well plate, add 50 µL of serially diluted test compound, 50 µL of S1P5-expressing cell membranes (1-2 µg protein per well), and incubate for 30 minutes at room temperature.[2]

-

Add 50 µL of the radioligand solution (e.g., [32P]S1P at a final concentration of 0.1-0.2 nM) to initiate the binding reaction.[2]

-

Incubate for 60 minutes at room temperature.[2]

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a vacuum manifold.

-

Wash the filters five times with 200 µL of ice-cold assay buffer.[2]

-

Dry the filter plate and measure the filter-bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled S1P.

-

Calculate the IC50 values by non-linear regression analysis.

-

GTPγS Binding Assay

This functional assay measures the activation of Gi proteins coupled to the S1P5 receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Materials:

-

Membrane preparations from cells expressing the human S1P5 receptor.

-

[35S]GTPγS.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, supplemented with GDP (typically 10-30 µM).

-

Test compounds dissolved in DMSO and serially diluted.

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

96-well microplates.

-

Microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, serially diluted test compound, and S1P5-expressing cell membranes.

-

Add [35S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

-

Incubate the mixture at room temperature for 30-60 minutes with gentle agitation.[5]

-

Add a suspension of SPA beads (e.g., 1 mg/well).[5]

-

Seal the plate and incubate for at least one hour at room temperature to allow the beads to settle.[5]

-

Measure the radioactivity in a microplate scintillation counter.

-

Basal activity is measured in the absence of agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Calculate EC50 values from concentration-response curves using non-linear regression.

-

BRET-based cAMP Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled S1P5 receptor. A decrease in cAMP levels is detected using a Bioluminescence Resonance Energy Transfer (BRET) biosensor.

-

Materials:

-

HEK293 cells co-transfected with the human S1P5 receptor and a BRET-based cAMP biosensor (e.g., EPAC).

-

Forskolin.

-

BRET substrate (e.g., coelenterazine h).

-

Test compounds dissolved in DMSO and serially diluted.

-

96-well white microplates.

-

A plate reader capable of measuring dual-emission BRET signals.

-

-

Procedure:

-

Seed the transfected cells in 96-well white microplates and grow overnight.

-

Wash the cells with assay buffer and pre-incubate with the test compounds at various concentrations for a short period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Add the BRET substrate (e.g., coelenterazine h).

-

Measure the BRET signal using a plate reader with appropriate filters for the donor and acceptor wavelengths.

-

The BRET ratio is calculated as the ratio of the light emission from the acceptor to the light emission from the donor.

-

A decrease in the BRET ratio upon addition of an agonist indicates a decrease in intracellular cAMP levels.

-

Calculate EC50 values from the concentration-response curves.

-

Visualizations

S1P5 Receptor Signaling Pathway

Caption: S1P5 receptor signaling through Gi and G12/13 pathways.

Experimental Workflow for S1P5 Agonist Discovery and Characterization

Caption: A typical workflow for the discovery and development of novel S1P5 agonists.

References

- 1. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Selective and Potent Orally Active S1P5 Agonists - OAK Open Access Archive [oak.novartis.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

S1P5 Receptor: A Comprehensive Technical Guide to its Pharmacology and Physiological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sphingosine-1-Phosphate Receptor 5 (S1P5), also known as EDG-8, is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous and immune systems.[1][2] As a member of the S1P receptor family, it is activated by the bioactive lipid sphingosine-1-phosphate (S1P).[2] Unlike the more ubiquitously expressed S1P1-3 receptors, S1P5 exhibits a more restricted expression pattern, primarily found on oligodendrocytes in the central nervous system (CNS) and natural killer (NK) cells in the immune system.[1][3] This selective expression profile has made S1P5 an attractive therapeutic target for a range of conditions, including neurodegenerative diseases and certain cancers.[1][2] This technical guide provides an in-depth overview of the pharmacology and physiological significance of the S1P5 receptor, with a focus on quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

S1P5 Receptor Pharmacology

The pharmacological modulation of S1P5 involves a range of synthetic agonists and antagonists, some of which exhibit selectivity for S1P5, while others have a broader S1P receptor profile.

Quantitative Ligand Binding and Functional Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key S1P5 receptor modulators.

Table 1: S1P5 Receptor Agonists - Binding Affinity and Functional Potency

| Compound | Receptor Subtype(s) | Ki (nM) | EC50 (nM) | Assay Type | Reference |

| Sphingosine-1-Phosphate (S1P) | S1P1-5 | - | - | - | [2] |

| Ozanimod | S1P1, S1P5 | - | 8.6 | [35S]-GTPγS Binding | [2][4] |

| Siponimod (BAF312) | S1P1, S1P5 | - | 0.98 | [35S]-GTPγS Binding | [4] |

| FTY720-P | S1P1, S1P3, S1P4, S1P5 | - | 0.36 | Ca2+ mobilization | [5] |

Table 2: S1P5 Receptor Antagonists - Binding Affinity and Functional Potency

| Compound | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Assay Type | Reference |

| Compound 15 | S1P5 selective | 4.4 | 553 | NK cell migration | [5] |

| ONO-5430608 (Inverse Agonist) | S1P5 selective | - | 1.7 | cAMP accumulation | [6] |

| AD2900 | S1P1-5 | - | <1000 (S1P5) | CRE-BLA/TANGO | [7] |

S1P5 Receptor Signaling Pathways

S1P5 primarily couples to the inhibitory G protein, Gi, and to G12/13.[2][8] Activation of these pathways leads to distinct downstream cellular responses.

Gi-Mediated Signaling

Activation of the Gi pathway by S1P5 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is often associated with the regulation of cell survival and differentiation.

Caption: S1P5 receptor Gi-mediated signaling pathway.

G12/13-Mediated Signaling

Coupling of S1P5 to G12/13 activates the RhoA signaling cascade.[9][10] This pathway is primarily involved in regulating cell shape, migration, and adhesion.

Caption: S1P5 receptor G12/13-mediated signaling pathway.

Physiological Roles of the S1P5 Receptor

The restricted expression of S1P5 dictates its specialized physiological functions.

Central Nervous System

In the CNS, S1P5 is highly expressed on mature oligodendrocytes, the cells responsible for myelination. Activation of S1P5 on these cells promotes their survival and may play a role in remyelination, making it a potential target for demyelinating diseases like multiple sclerosis.[11] Furthermore, S1P5 is expressed on brain endothelial cells and contributes to the integrity of the blood-brain barrier (BBB).[12][13]

Immune System

S1P5 plays a critical role in the trafficking of natural killer (NK) cells. It promotes the egress of mature NK cells from the bone marrow and lymph nodes into the circulation.[3][8] This function is crucial for immune surveillance and the body's defense against viral infections and tumors.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize S1P5 receptor pharmacology and function.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P5 receptor upon agonist stimulation.

Workflow:

Caption: Workflow for a [35S]-GTPγS binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human S1P5 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP) and resuspend to a final protein concentration of 10-20 µ g/well .[14]

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of membrane suspension to each well.

-

Add 25 µL of various concentrations of the test compound (agonist or antagonist). For antagonist determination, also add a fixed concentration of a known agonist.

-

Initiate the reaction by adding 25 µL of [35S]-GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

-

-

Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

Dry the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.[14]

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Generate concentration-response curves and calculate EC50 or IC50 values using non-linear regression analysis.[2]

-

cAMP Inhibition Assay

This assay measures the ability of S1P5 agonists to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells expressing S1P5 (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluency.

-

Pre-treat cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 10-15 minutes to prevent cAMP degradation.[6]

-

Stimulate adenylyl cyclase with forskolin (e.g., 10 µM) to induce cAMP production.

-

Simultaneously, treat the cells with varying concentrations of the S1P5 agonist.[6]

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).

-

Measure the intracellular cAMP concentration following the kit's instructions.

-

-

Data Analysis:

-

Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation by the agonist.

-

Calculate the EC50 value for the agonist.[6]

-

In Vitro Oligodendrocyte Myelination Assay

This assay assesses the effect of S1P5 modulators on the ability of oligodendrocytes to myelinate synthetic nanofibers, mimicking axons.

Methodology:

-

Nanofiber Preparation:

-

Oligodendrocyte Progenitor Cell (OPC) Culture:

-

Isolate OPCs from neonatal rat cortices.

-

Culture and expand the OPCs in a defined growth medium.

-

-

Co-culture and Treatment:

-

Seed the purified OPCs onto the nanofiber-coated coverslips.

-

Induce differentiation of OPCs into mature oligodendrocytes by switching to a differentiation medium.

-

Treat the cultures with different concentrations of the test compound (S1P5 agonist or antagonist).

-

-

Analysis of Myelination:

-

After a suitable culture period (e.g., 7-14 days), fix the cells.

-

Perform immunofluorescence staining for myelin-specific proteins such as myelin basic protein (MBP) and proteolipid protein (PLP).

-

Visualize and quantify the extent of myelin sheath formation around the nanofibers using fluorescence microscopy.[1][15]

-

Natural Killer (NK) Cell Migration Assay

This assay evaluates the effect of S1P5 modulators on the migration of NK cells towards an S1P gradient.

Methodology:

-

NK Cell Isolation:

-

Isolate NK cells from human peripheral blood or mouse spleen using negative selection kits.

-

-

Transwell Migration Assay:

-

Use a Transwell system with a polycarbonate membrane (e.g., 5 µm pore size).

-

Place the Transwell inserts into a 24-well plate.

-

Add medium containing S1P (chemoattractant) to the lower chamber.

-

Pre-incubate the isolated NK cells with the test compound (S1P5 modulator) or vehicle control.

-

Add the pre-treated NK cells to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C for 2-4 hours to allow for cell migration.[16][17]

-

-

Quantification of Migration:

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer or a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of migrated cells relative to the total number of cells added.

-

Determine the IC50 of the antagonist for inhibiting S1P-induced NK cell migration.[5]

-

In Vitro Blood-Brain Barrier (BBB) Integrity Assay

This assay measures the effect of S1P5 modulators on the barrier function of brain endothelial cells.

Methodology:

-

BBB Model:

-

Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts with a porous membrane (e.g., 0.4 µm pore size) until they form a confluent monolayer.

-

-

Measurement of Transendothelial Electrical Resistance (TEER):

-

Use a voltohmmeter to measure the electrical resistance across the endothelial monolayer. A higher TEER value indicates a tighter barrier.

-

Treat the cells with the S1P5 modulator and monitor TEER over time.[12]

-

-

Permeability Assay:

-

Add a fluorescently labeled tracer molecule of a specific size (e.g., sodium fluorescein or FITC-dextran) to the upper chamber.

-

After a defined incubation period, measure the fluorescence intensity in the lower chamber.

-

A lower amount of tracer in the lower chamber indicates higher barrier integrity.

-

-

Data Analysis:

-

Compare the TEER values and tracer permeability between treated and untreated cells to assess the effect of the S1P5 modulator on BBB integrity.[12]

-

Conclusion

The S1P5 receptor's restricted expression and significant roles in the central nervous and immune systems make it a compelling target for therapeutic intervention. A thorough understanding of its pharmacology, signaling pathways, and physiological functions is essential for the rational design and development of novel drugs targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into selective S1P5 modulators holds the promise of delivering targeted therapies with improved efficacy and reduced side effects for a variety of debilitating diseases.

References

- 1. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 10. Gα12/13 signaling in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A culture system to study oligodendrocyte myelination processes using engineered nanofibers | Springer Nature Experiments [experiments.springernature.com]

- 16. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assessment of Human Natural Killer Cell Migration and Invasion | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for S1P5 Receptor Agonist Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key assays used in the screening and characterization of sphingosine-1-phosphate receptor 5 (S1P5) agonists. The methodologies described are essential for identifying and evaluating the potency and efficacy of novel therapeutic compounds targeting the S1P5 receptor, which is predominantly expressed in the nervous and immune systems.[1][2]

Introduction to S1P5 Receptor Signaling

The S1P5 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the egress of natural killer cells from lymph nodes and has been implicated in immune and neurodegenerative disorders.[1][2] Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic agonists, the S1P5 receptor primarily couples to two main G protein signaling pathways:

-

Gαi pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]

-

Gα12/13 pathway: Coupling to Gα12/13 proteins activates the Rho family of small GTPases, influencing cytoskeletal rearrangement and other cellular processes.[1][3]

The screening assays detailed below are designed to measure the functional consequences of agonist-induced activation of these signaling pathways.

Key Screening Assays for S1P5 Agonists

Several robust assay formats are available to screen for S1P5 receptor agonists. The choice of assay depends on the specific aspect of receptor function being investigated, from direct binding to downstream signaling events.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the S1P5 receptor by competing with a radiolabeled ligand. It is a fundamental assay for determining the dissociation constant (Ki) of a compound.[4][5]

Data Presentation: S1P5 Receptor Binding Affinities

| Compound | Radioligand | Ki (nM) | Cell Line | Reference |

| Ozanimod | [3H]-Ozanimod | 3.13 | CHO-human S1P5 | [4] |

| Siponimod | [3H]-Ozanimod | - | CHO-human S1P5 | [6] |

| S1P | [3H]-Ozanimod | - | CHO-human S1P5 | [6] |

| Compound 3 | [33P]-S1P | 1.4 | - | [7] |

| Compound 15 | [33P]-S1P | 4.4 | - | [7] |

Experimental Protocol: [3H]-Ozanimod Competition Binding Assay

Materials:

-

CHO-K1 cells stably expressing human S1P5 receptor

-

Cell membranes prepared from the above cells

-

[3H]-Ozanimod (radioligand)

-

Unlabeled test compounds

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes from CHO-K1 cells overexpressing the human S1P5 receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer

-

25 µL of test compound at various concentrations (or vehicle for total binding)

-

25 µL of [3H]-Ozanimod (final concentration ~3 nM)[4]

-

25 µL of S1P5-expressing cell membranes (5-10 µg of protein per well)

-

For non-specific binding, add a high concentration of unlabeled S1P (e.g., 10 µM) instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.[4]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the S1P5 receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits, which is an early event in G protein activation.[8]

Data Presentation: S1P5 Agonist Potency in GTPγS Binding Assay

| Compound | EC50 (nM) | Cell Line | Reference |

| Ozanimod | ~10 | CHO-human S1P5 | [9] |

| Siponimod | <1 | CHO-human S1P5 | [9] |

| S1P | - | CHO-human S1P5 | [9] |

| FTY720-p | <1 | CHO-human S1P5 | [9] |

| Ponesimod | ~10 | CHO-human S1P5 | [9] |

| Etrasimod | ~10 | CHO-human S1P5 | [9] |

| KRP-203-p | <1 | CHO-human S1P5 | [9] |

| Amiselimod-p | <1 | CHO-human S1P5 | [9] |

Experimental Protocol: [35S]GTPγS Binding Assay

Materials:

-

S1P5-expressing cell membranes

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Unlabeled GTPγS (for non-specific binding)

-

GDP

-

Test compounds

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

-

96-well microplates

Workflow Diagram:

Caption: Workflow for a GTPγS binding assay.

Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

50 µL of Assay Buffer containing S1P5 membranes (10-20 µg protein) and GDP (10 µM final concentration).

-

25 µL of test compound at various concentrations.

-

-

Pre-incubation: Incubate for 15 minutes at 30°C.

-